molecular formula C16H22N2O3 B2375751 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate CAS No. 261354-87-4

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

Cat. No. B2375751
CAS RN: 261354-87-4
M. Wt: 290.363
InChI Key: DOPBCOWVHMRKRL-LBPRGKRZSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is represented by the linear formula C14H18N2O3 . The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is 262.31 .

Scientific Research Applications

Stereoselective Synthesis and Catalysis Research has demonstrated the use of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and similar compounds in stereoselective synthesis. For instance, benzyl carbamates undergo syn-carbolithiation reactions, producing configurationally stable lithiated benzyl carbamates. This process, particularly when carried out in the presence of chiral diamines, offers moderate enantiofacial differentiation, which is crucial in the synthesis of stereochemically complex molecules (Peters et al., 2002).

Catalytic Applications in Organic Synthesis Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have also been employed in catalytic reactions. For instance, the intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates catalyzed by Au(I) compounds have been shown to effectively form piperidine and oxygen heterocycles, respectively (Zhang et al., 2006).

Cholinesterase Inhibition and Potential Therapeutic Applications Silicon-based carbamate derivatives, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate analogs, have been synthesized and studied for their inhibitory activity against acetyl- and butyrylcholinesterase (AChE/BChE). These studies are significant for understanding the mechanism of action of potential therapeutic agents (Bąk et al., 2019).

Mechanochemical Synthesis Methods Mechanochemical methods have been used for the synthesis of carbamates, including benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives. This approach is recognized for its eco-friendly nature and enhancement of reactivity under mild conditions (Lanzillotto et al., 2015).

Neurological Research In neurological research, the synthesis and characterization of benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate derivatives have been crucial in the development of selective neuronal nicotinic receptor (NNR) agonists. These compounds play a significant role in understanding and potentially treating neurological disorders (Ji et al., 2005).

Chemical Kinetics and Reaction Mechanisms The kinetics of reactions involving benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate and related compounds have been extensively studied. For example, the oxidation kinetics of substituted benzyl alcohols by ethyl chlorocarbamate provides insights into reaction mechanisms and the influence of substituents on reaction rates (Jain & Banerji, 1988).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPBCOWVHMRKRL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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